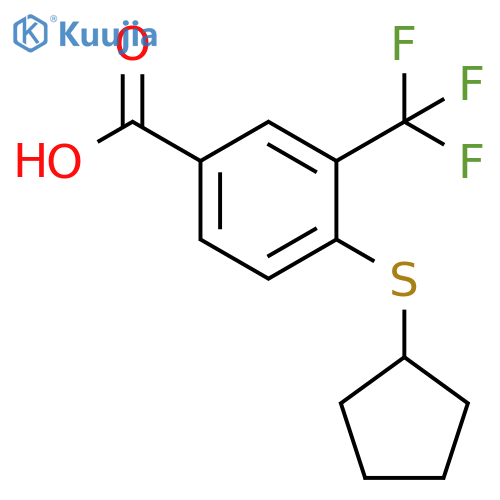Cas no 1461713-63-2 (4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid)

1461713-63-2 structure
商品名:4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid
-
- インチ: 1S/C13H13F3O2S/c14-13(15,16)10-7-8(12(17)18)5-6-11(10)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,17,18)
- InChIKey: SACACAKDHDPVLE-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(SC2CCCC2)C(C(F)(F)F)=C1
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-135042-0.5g |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 0.5g |
$679.0 | 2023-11-13 | |
| Enamine | EN300-135042-1.0g |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 1g |
$871.0 | 2023-06-08 | |
| TRC | C992988-50mg |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 50mg |
$ 210.00 | 2022-06-06 | ||
| Chemenu | CM422097-500mg |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95%+ | 500mg |
$744 | 2023-01-19 | |
| Enamine | EN300-135042-10g |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 10g |
$3746.0 | 2023-11-13 | |
| Enamine | EN300-135042-10000mg |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95.0% | 10000mg |
$3746.0 | 2023-09-30 | |
| 1PlusChem | 1P01A7GB-100mg |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 100mg |
$370.00 | 2025-03-04 | |
| A2B Chem LLC | AV55035-2.5g |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
| Enamine | EN300-135042-250mg |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95.0% | 250mg |
$431.0 | 2023-09-30 | |
| 1PlusChem | 1P01A7GB-2.5g |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 2.5g |
$2172.00 | 2024-06-20 |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
1461713-63-2 (4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid) 関連製品
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
